molecular formula C9H15NO3 B13173712 Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13173712
M. Wt: 185.22 g/mol
InChI Key: ARBGMWHLVHNLBB-UHFFFAOYSA-N
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Description

Methyl 7-oxa-2-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is known for its unique spirocyclic structure, which includes an oxane ring fused with an azaspiro nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 7-Boc-2-oxa-7-azaspiro[3.5]nonane
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxane and azaspiro rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3

InChI Key

ARBGMWHLVHNLBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCOCC2)CN1

Origin of Product

United States

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